molecular formula C18H15ClN4OS B1234710 4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B1234710
M. Wt: 370.9 g/mol
InChI Key: BETBXBZZWDBHFR-JABDDIKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenoxymethyl group, and a chloro-phenyl-propenylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenoxymethyl chloride under basic conditions.

    Addition of the Chloro-phenyl-propenylidene Moiety: The final step involves the condensation of the triazole derivative with 2-chloro-3-phenyl-2-propenal in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the double bonds in the propenylidene moiety.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Reduced propenylidene derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxymethyl group may enhance the compound’s ability to penetrate biological membranes, while the chloro-phenyl-propenylidene moiety can interact with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol
  • 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The unique combination of the triazole ring, phenoxymethyl group, and chloro-phenyl-propenylidene moiety in 4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL imparts distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClN4OS/c19-15(11-14-7-3-1-4-8-14)12-20-23-17(21-22-18(23)25)13-24-16-9-5-2-6-10-16/h1-12H,13H2,(H,22,25)/b15-11-,20-12+

InChI Key

BETBXBZZWDBHFR-JABDDIKQSA-N

SMILES

C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)COC3=CC=CC=C3)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)\Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)COC3=CC=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 2
4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 3
4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 4
4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 5
4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 6
Reactant of Route 6
4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

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